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Compound of Interest

Compound Name: Olutasidenib

Cat. No.: B609739 Get Quote

A Comprehensive Comparison of the Pharmacokinetic Profiles of Olutasidenib and Ivosidenib

Olutasidenib and Ivosidenib are both potent, orally administered small-molecule inhibitors of

the mutated isocitrate dehydrogenase-1 (IDH1) enzyme, a key driver in certain cancers,

notably acute myeloid leukemia (AML). While they share a common therapeutic target, their

pharmacokinetic profiles exhibit distinct characteristics that are crucial for researchers,

scientists, and drug development professionals to understand. This guide provides a detailed

comparison of their absorption, distribution, metabolism, and excretion (ADME) profiles,

supported by available experimental data.

Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for Olutasidenib and

Ivosidenib, facilitating a direct comparison.
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Pharmacokinetic
Parameter

Olutasidenib Ivosidenib

Absorption

Median Time to Maximum

Concentration (Tmax)
~4 hours[1][2] ~3-4 hours[3][4]

Effect of High-Fat Meal on

Absorption

Cmax increased by 191%,

AUC increased by 83%[1][2]

Not specified in the provided

results

Distribution

Apparent Volume of

Distribution (Vd)
319 L[1]

234 L (central volume of

distribution)[5]

Plasma Protein Binding ~93%[1] High[6]

Metabolism

Primary Metabolizing

Enzyme(s)
CYP3A4 (~90%)[1][7] CYP3A4[8]

Minor Metabolizing Enzyme(s)
CYP2C8, CYP2C9, CYP1A2,

CYP2C19[1][7]

Not specified in the provided

results

Elimination

Mean Half-Life (t½) 67 hours[1]
40-138 hours (single dose)[3]

[9][10]

Time to Steady State 14 days[2] Within 14 days[3]

Route of Elimination Primarily feces[1] Primarily feces[4][11]

Excretion

% of Dose Excreted in Feces
~75% (35% as unchanged

drug)[1][12]

~77.4% (67.4% as unchanged

drug)[4]

% of Dose Excreted in Urine
~17% (1% as unchanged drug)

[1][12]
~16.9%[4]

Drug Interactions
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Effect of Strong CYP3A

Inducers

Decreased Olutasidenib Cmax

and AUC[2][7]

Potential for decreased

Ivosidenib exposure

Effect of Moderate/Strong

CYP3A Inhibitors

No clinically significant

differences with itraconazole[7]

Decreased Ivosidenib

clearance, increased

exposure[3][5][10]

Experimental Protocols
The pharmacokinetic data for both Olutasidenib and Ivosidenib were primarily generated

through Phase 1 clinical trials involving patients with advanced solid tumors or hematologic

malignancies, as well as studies in healthy subjects.[4][9][10][13] The standard methodologies

employed in these studies are outlined below.

Pharmacokinetic Sample Collection and Analysis
Objective: To determine the concentration of the drug and its metabolites in biological matrices

over time.

Methodology:

Sample Collection: Blood samples are collected from study participants at predetermined

time points before and after drug administration.[14] Plasma is separated from whole blood

by centrifugation. Urine and fecal samples are also collected over a defined period.[4]

Bioanalysis: The concentrations of the parent drug and its metabolites in plasma, urine, and

feces are quantified using a validated liquid chromatography-tandem mass spectrometry

(LC-MS/MS) method.[3][5][9] This technique offers high sensitivity and specificity for the

analyte of interest.

Metabolite Profiling
Objective: To identify the metabolic pathways of the drug.

Methodology:

Radiolabeling: A single dose of the drug, radiolabeled with Carbon-14 ([14C]), is

administered to healthy subjects.[4]
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Sample Analysis: Blood, plasma, urine, and fecal samples are analyzed for total radioactivity.

Metabolites are separated using techniques like high-performance liquid chromatography

(HPLC) and identified using high-resolution mass spectrometry (HR-MS) and tandem mass

spectrometry (MS/MS).[4]
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Caption: Inhibition of mutant IDH1 by Olutasidenib and Ivosidenib.
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Caption: Workflow for a typical clinical pharmacokinetic study.
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Detailed Comparison of Pharmacokinetic Profiles
Absorption
Both Olutasidenib and Ivosidenib are rapidly absorbed following oral administration, with a

median time to peak plasma concentration (Tmax) of approximately 3 to 4 hours.[1][2][3][4] A

significant factor differentiating their absorption is the pronounced food effect observed with

Olutasidenib. Administration with a high-fat meal leads to a 191% increase in its maximum

concentration (Cmax) and an 83% increase in the total drug exposure (AUC).[1][2] This

suggests that the timing of Olutasidenib administration in relation to meals could have a

substantial impact on its bioavailability and, consequently, its efficacy and safety profile.

Distribution
Both drugs exhibit a large apparent volume of distribution, with Olutasidenib at 319 L and

Ivosidenib's central volume of distribution at 234 L, indicating extensive distribution into tissues.

[1][5] Both are also highly bound to plasma proteins, with Olutasidenib's binding reported to be

approximately 93%.[1][6] This high protein binding implies that a small fraction of the drug is in

its free, pharmacologically active form.

Metabolism
The primary metabolic pathway for both Olutasidenib and Ivosidenib is through the

cytochrome P450 (CYP) system, specifically CYP3A4.[1][7][8] Olutasidenib's metabolism is

predominantly mediated by CYP3A4 (around 90%), with minor contributions from several other

CYP enzymes.[1][7] Ivosidenib is also mainly metabolized by CYP3A4 and has been shown to

induce its own metabolism (autoinduction).[8][10] This autoinduction may lead to a time-

dependent decrease in drug exposure.

Excretion
The primary route of elimination for both drugs is through the feces. For Olutasidenib,

approximately 75% of the administered dose is recovered in the feces, with 35% as the

unchanged parent drug.[1][12] Similarly, about 77.4% of an Ivosidenib dose is excreted in the

feces, with a higher proportion (67.4%) being the unchanged drug.[4] A smaller percentage of

both drugs is excreted in the urine.[1][4][12] The long half-lives of both Olutasidenib (67 hours)
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and Ivosidenib (ranging from 40 to 138 hours) are consistent with once or twice-daily dosing

regimens.[1][3][9][10]

Conclusion
In summary, while Olutasidenib and Ivosidenib share similarities as orally administered, highly

protein-bound inhibitors of mutant IDH1 with long half-lives and primary fecal excretion, they

exhibit key differences in their pharmacokinetic profiles. The significant food effect on

Olutasidenib's absorption and the potential for autoinduction with Ivosidenib are critical

considerations in their clinical development and application. Furthermore, their differing

interactions with CYP3A4 inhibitors and inducers underscore the importance of careful

management of concomitant medications. A thorough understanding of these pharmacokinetic

nuances is essential for optimizing the therapeutic use of these targeted agents in patients with

IDH1-mutated cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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